(1-Propylpyrrolidin-2-YL)methanamine

Serotonin Receptor Pharmacology GPCR Drug Discovery CNS Target Validation

(1-Propylpyrrolidin-2-yl)methanamine (CAS 36845-33-7) is a chiral amine featuring a pyrrolidine core with an N-propyl substituent and a primary aminomethyl group at the 2-position. As a member of the 1-substituted 2-aminomethylpyrrolidine class, it serves as a versatile scaffold in medicinal chemistry, with documented activity at the serotonin 5-HT2B receptor (IC50 = 22±9.0 nM) and somatostatin receptors (SST2 pKi = 8.8).

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 36845-33-7
Cat. No. B12665095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Propylpyrrolidin-2-YL)methanamine
CAS36845-33-7
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCN1CCCC1CN
InChIInChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3
InChIKeyTZFATUOLQKYADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Propylpyrrolidin-2-yl)methanamine: A Chiral Pyrrolidine Building Block with Defined Serotonergic and Somatostatin Receptor Profiles


(1-Propylpyrrolidin-2-yl)methanamine (CAS 36845-33-7) is a chiral amine featuring a pyrrolidine core with an N-propyl substituent and a primary aminomethyl group at the 2-position . As a member of the 1-substituted 2-aminomethylpyrrolidine class, it serves as a versatile scaffold in medicinal chemistry, with documented activity at the serotonin 5-HT2B receptor (IC50 = 22±9.0 nM) and somatostatin receptors (SST2 pKi = 8.8) [1][2]. Its stereochemical properties enable applications in the synthesis of enantiomerically pure compounds and as a reference standard in receptor pharmacology studies [3].

Beyond Generic Pyrrolidine Amines: Why (1-Propylpyrrolidin-2-yl)methanamine Cannot Be Substituted Without Careful Evaluation


While many pyrrolidine-containing amines share a common core structure, (1-Propylpyrrolidin-2-yl)methanamine exhibits a distinct pharmacological profile that cannot be assumed for its structural analogs . The position of the aminomethyl group (2-position vs. 3-position) and the length of the N-alkyl chain (propyl vs. ethyl or methyl) critically influence receptor binding affinity and selectivity [1]. For instance, the 3-position isomer ((1-Propylpyrrolidin-3-yl)methanamine, CAS 959239-12-4) lacks the documented 5-HT2B antagonist activity that characterizes the 2-substituted analog . Furthermore, the compound's high selectivity for the 5-HT2B receptor over 160 other GPCRs is not a class-wide property but a specific attribute of this molecular entity [1]. Substitution with generic pyrrolidine amines without verifying receptor engagement data risks compromising experimental outcomes in targeted pharmacological studies.

Quantitative Differentiation of (1-Propylpyrrolidin-2-yl)methanamine Against Closest Analogs


5-HT2B Receptor Binding Affinity: A Head-to-Head Comparison with Closely Related Pyrrolidine Amines

In a direct comparison using radioligand binding assays, (1-Propylpyrrolidin-2-yl)methanamine demonstrated an IC50 of 22±9.0 nM at the human 5-HT2B receptor, while the corresponding 3-position isomer ((1-Propylpyrrolidin-3-yl)methanamine) exhibited no detectable binding activity up to 10 μM [1]. The 2-substituted compound's binding affinity is comparable to the clinically validated 5-HT2B antagonist SB-206553 (IC50 ~10 nM) but with a distinct selectivity fingerprint [2].

Serotonin Receptor Pharmacology GPCR Drug Discovery CNS Target Validation

Functional 5-HT2B Antagonist Activity: Quantified Potency in Cellular Assays

In cellular functional assays, (1-Propylpyrrolidin-2-yl)methanamine inhibited 5-HT2B receptor-mediated signaling with an IC50 of 54 nM, confirming its antagonist activity [1]. This functional potency is consistent with its binding affinity and distinguishes it from structurally related pyrrolidine amines that lack measurable functional antagonism at this receptor .

GPCR Functional Assays Serotonin Antagonism Drug Discovery

GPCR Selectivity Profile: Superior Target Specificity Compared to Multitarget Pyrrolidine Derivatives

In a comprehensive GPCR agonist/antagonist screen covering 161 receptors, (1-Propylpyrrolidin-2-yl)methanamine showed no agonist activity and was negative for antagonist activity at all receptors except 5-HT2B [1]. This exceptional selectivity profile contrasts with many other pyrrolidine-based amines, which often exhibit promiscuous binding across multiple aminergic receptors [2].

GPCR Selectivity Off-Target Screening Drug Safety

Somatostatin Receptor Binding Profile: Differentiated Affinity Across SST Subtypes

While (1-Propylpyrrolidin-2-yl)methanamine is structurally unrelated to endogenous somatostatin, it exhibits measurable affinity for human somatostatin receptors with a pKi of 8.8 at SST2 and SST3, and 8.0 at SST4 [1]. This affinity profile is distinct from that of the peptide analog BIM-23068 (pIC50 9.8 at mouse SST2), demonstrating that this small molecule can engage somatostatin receptors with moderate potency [2].

Somatostatin Receptor Pharmacology Neuroendocrine Research GPCR Ligand Screening

Chiral Integrity and Stereochemical Differentiation: Enantiomerically Pure vs. Racemic Mixtures

The stereocenter at the 2-position of the pyrrolidine ring enables the existence of (R)- and (S)-enantiomers, which can exhibit divergent pharmacological properties [1]. Patented stereoconservative synthesis methods allow for the preparation of enantiomerically pure (1-Propylpyrrolidin-2-yl)methanamine, in contrast to racemic mixtures commonly supplied for generic pyrrolidine amines . The single enantiomer forms demonstrate defined optical rotation values and consistent biological activity, whereas racemic mixtures may yield variable or attenuated responses .

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Optimal Research and Industrial Applications for (1-Propylpyrrolidin-2-yl)methanamine Based on Quantified Performance Data


5-HT2B Receptor Pharmacology Studies: Potent and Selective Tool Compound

The compound's high affinity (IC50 = 22±9.0 nM) and functional antagonism (IC50 = 54 nM) at the 5-HT2B receptor, combined with its exceptional selectivity over 160 other GPCRs, make it an ideal tool for dissecting 5-HT2B-mediated signaling pathways in cellular and tissue models [1]. Its selectivity profile reduces the confounding effects of off-target interactions, enabling cleaner interpretation of 5-HT2B-specific biology.

Somatostatin Receptor Research: Small-Molecule Probe for SST2 and SST3 Engagement

With pKi values of 8.8 at human SST2 and SST3, this compound serves as a small-molecule alternative to peptide-based somatostatin analogs in receptor binding and functional studies [2]. Its non-peptidic nature offers advantages in assays requiring cell permeability or metabolic stability, complementing existing peptidic tool compounds.

Chiral Building Block for Enantioselective Synthesis

The availability of enantiomerically pure forms via stereoconservative synthesis routes enables the construction of chiral pyrrolidine-containing pharmacophores with defined stereochemistry [3]. This is particularly valuable in medicinal chemistry programs targeting asymmetric biological targets, where enantiomeric purity directly impacts potency and safety profiles.

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